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Abstract
Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely utilized anticoagulant.

However, a growing body of evidence reveals that its therapeutic actions extend beyond the

coagulation cascade. This technical guide delves into the non-anticoagulant properties of

enoxaparin, focusing on its anti-inflammatory, anti-angiogenic, and anti-cancer effects. We

provide a comprehensive overview of the molecular mechanisms, quantitative data from key

studies, and detailed experimental protocols to facilitate further research and development in

this promising area.

Anti-inflammatory Properties
Enoxaparin exerts significant anti-inflammatory effects through various mechanisms, including

the modulation of cytokine release, inhibition of selectin-mediated cell adhesion, and

interference with key inflammatory signaling pathways.

Modulation of Cytokine Release
Enoxaparin has been shown to inhibit the release of several pro-inflammatory cytokines from

immune cells. Non-anticoagulant fractions of enoxaparin are particularly effective, suggesting

that this activity is independent of its antithrombotic function.

Table 1: Effect of Non-Anticoagulant Enoxaparin Fractions on Cytokine Release
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Cytokine Cell Type Stimulant
Enoxapar
in
Fraction

Concentr
ation

Percent
Inhibition

Referenc
e

IL-4
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Disacchari

de

Not

specified
>57% [1][2]

IL-5
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Disacchari

de

Not

specified
>57% [1][2]

IL-13
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Disacchari

de

Not

specified
>57% [1][2]

TNF-α
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Disacchari

de

Not

specified
>57% [1][2]

IL-4
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Tetrasacch

aride

Not

specified
>68% [1][2]

IL-5
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Tetrasacch

aride

Not

specified
>68% [1][2]

IL-13
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Tetrasacch

aride

Not

specified
>68% [1][2]

TNF-α
Human

PBMCs

Phytohaem

agglutinin

(PHA)

Tetrasacch

aride

Not

specified
>68% [1][2]

PBMCs: Peripheral Blood Mononuclear Cells

Inhibition of Selectin-Mediated Cell Adhesion
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Enoxaparin can interfere with the interaction between selectins and their ligands, a critical step

in leukocyte trafficking to sites of inflammation.

Table 2: Effect of Enoxaparin on P-Selectin Levels

Paramete
r

Patient
Populatio
n

Treatmen
t

Baseline
Level
(mean ±
SD)

Level
after 60
min
(mean ±
SD)

p-value
Referenc
e

Soluble P-

selectin

(ng/mL)

Patients

during PCI

0.75 mg/kg

IV

enoxaparin

111.80 ±

37.05

86.45 ±

29.15
< 0.001 [3]

PCI: Percutaneous Coronary Intervention

Signaling Pathway: Inhibition of NF-κB
Enoxaparin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a

key transcription factor that governs the expression of numerous pro-inflammatory genes. This

inhibition is thought to be a central mechanism of its anti-inflammatory action.
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Enoxaparin
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Caption: Enoxaparin inhibits the NF-κB signaling pathway.
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Experimental Protocol: In Vitro Cytokine Release Assay
Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of

allergic asthmatic individuals by Ficoll-Paque density gradient centrifugation. Cells are

cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Cell Stimulation: PBMCs (1 x 10^6 cells/mL) are pre-incubated with various concentrations of

enoxaparin or its fractions for 1 hour. Subsequently, cells are stimulated with

phytohaemagglutinin (PHA; 5 µg/mL), concanavalin-A (ConA; 10 µg/mL), or phorbol 12-

myristate 13-acetate (PMA; 50 ng/mL) for 24 hours at 37°C in a 5% CO2 incubator.

Cytokine Quantification: Supernatants are collected and centrifuged to remove cellular

debris. Cytokine levels (IL-4, IL-5, IL-13, TNF-α) are quantified using a cytometric bead array

(CBA) kit according to the manufacturer's instructions, with analysis performed on a flow

cytometer.

Data Analysis: Cytokine concentrations are calculated based on a standard curve. The

percentage inhibition of cytokine release by enoxaparin is determined by comparing the

levels in treated samples to those in stimulated, untreated controls.

Anti-Angiogenic Properties
Enoxaparin has demonstrated the ability to inhibit angiogenesis, the formation of new blood

vessels, a process crucial for tumor growth and metastasis.

Inhibition of Endothelial Cell Proliferation and Tube
Formation
Studies have shown that enoxaparin can inhibit the proliferation and organization of

endothelial cells into tube-like structures, which are foundational steps in angiogenesis.

Table 3: Anti-Angiogenic Effects of Heparin Fractions
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Heparin Fraction
Effect on
Endothelial Cell
Proliferation

Effect on
Endothelial Tube
Formation

Reference

Unfractionated

Heparin
58 ± 8% inhibition No inhibition [4]

3-kDa LMWH 60 ± 9% inhibition 58 ± 15% decrease [4]

6-kDa LMWH 94 ± 2% inhibition 67 ± 9% decrease [4]

Fondaparinux

(pentasaccharide)
No inhibition No inhibition [4]

Experimental Protocol: Chick Chorioallantoic Membrane
(CAM) Assay

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60% humidity. On day

3, a small window is made in the shell over the air sac, and a larger window is created on the

side of the egg to expose the chorioallantoic membrane (CAM). The windows are then

sealed with tape, and the eggs are returned to the incubator.

Sample Application: On day 8, sterile gelatin sponges are soaked in solutions of enoxaparin
at various concentrations (e.g., 10-100 µg/mL) or a control solution (e.g., PBS) and placed

on the CAM.

Observation and Quantification: After 72 hours of incubation, the CAM is photographed in

situ. Angiogenesis is quantified by counting the number of blood vessel branch points within

a defined area around the sponge. Alternatively, the CAM can be excised, and the extent of

vascularization can be quantified using image analysis software to measure vessel length

and density.

Data Analysis: The anti-angiogenic effect of enoxaparin is expressed as the percentage

reduction in the number of blood vessel branch points or vessel density compared to the

control group.

Anti-Cancer Properties
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Beyond its impact on tumor-associated thrombosis, enoxaparin exhibits direct anti-cancer

effects by inhibiting tumor cell proliferation, migration, and metastasis.

Inhibition of Tumor Cell Proliferation and Migration
Enoxaparin has been shown to reduce the proliferation and migratory capacity of various

cancer cell lines.

Table 4: Anti-Proliferative and Anti-Migratory Effects of Enoxaparin on A549 Lung Cancer Cells

Effect
Enoxaparin
Concentration (µM)

Percent
Inhibition/Reductio
n

Reference

Cell Proliferation 66 ~50% [5]

Cell Migration 66 ~60% [5]

p-ERK1/2 Expression 66 >50% [5]

p-Akt Expression 44 ~70% [5]

MMP-2 mRNA

Expression
66 ~75% [5]

MMP-2 Protein Level 66 >50% [5]

Inhibition of Metastasis
In vivo studies have demonstrated the ability of enoxaparin to reduce tumor metastasis.

Table 5: In Vivo Anti-Metastatic Effect of Enoxaparin
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Animal Model
Cancer Cell
Line

Treatment Effect Reference

Mouse model of

colon cancer
MCA38

200 µ g/mouse

enoxaparin

Significant

inhibition of

hepatic

metastases

(p=0.001)

[6]

Signaling Pathways: Inhibition of MAPK/ERK and
PI3K/Akt
Enoxaparin's anti-cancer effects in A549 lung adenocarcinoma cells are mediated, at least in

part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-

regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

These pathways are crucial for cell proliferation, survival, and migration.
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Caption: Enoxaparin inhibits cancer cell proliferation and migration.

Experimental Protocol: In Vivo Xenograft Mouse Model
Cell Culture and Implantation: Human oral squamous cell carcinoma cells (OSC-19) are

cultured in appropriate media. Nude mice are subcutaneously injected with 1 x 10^6 OSC-19

cells in the flank.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. The treatment group receives daily subcutaneous injections of enoxaparin
(e.g., 1 mg/kg), while the control group receives saline.
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Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers and

calculated using the formula: (length x width^2)/2.

Immunohistochemistry and Gene Expression Analysis: At the end of the study, tumors are

excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies

against proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., Bcl-2, Bax). RNA is

extracted from tumor tissue, and the expression of relevant genes is analyzed by qRT-PCR.

Data Analysis: Tumor growth curves are plotted for each group. Differences in tumor volume,

protein expression (from immunohistochemistry), and gene expression between the

enoxaparin-treated and control groups are analyzed for statistical significance.

Other Non-Anticoagulant Properties
Release of Tissue Factor Pathway Inhibitor (TFPI)
Enoxaparin is a potent inducer of Tissue Factor Pathway Inhibitor (TFPI) release from

endothelial cells. TFPI is a natural anticoagulant that inhibits the initiation of the extrinsic

coagulation pathway.

Table 6: Enoxaparin-Induced TFPI Release

Study
Population

Enoxaparin
Dose

Baseline
Total TFPI
(ng/mL)

Peak Total
TFPI
(ng/mL)

Time to
Peak

Reference

Healthy

Volunteers
40 mg s.c. Not specified

5.5-fold

increase from

baseline

45 minutes [7]

Sepsis

Patients

Prophylactic

dose
73.0 ± 39.0

101.9 ± 55.5

(at 4h)
>4 hours

Inhibition of Heparanase
Enoxaparin can inhibit the activity of heparanase, an enzyme that degrades heparan sulfate

proteoglycans in the extracellular matrix and on the cell surface. Heparanase is implicated in

inflammation, angiogenesis, and tumor metastasis.
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Conclusion
The non-anticoagulant properties of enoxaparin present a compelling area for further

investigation and therapeutic development. Its ability to modulate inflammation, inhibit

angiogenesis, and exert direct anti-cancer effects opens up new possibilities for its use in a

range of diseases beyond thromboembolic disorders. The detailed methodologies and data

presented in this guide are intended to serve as a valuable resource for researchers and drug

development professionals working to unlock the full therapeutic potential of this multifaceted

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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